

An In-Depth Technical Guide to the Structure Elucidation of C₁₈H₁₉BrN₄O₅

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₁₈H₁₉BrN₄O₅

Cat. No.: B15172104

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This whitepaper provides a comprehensive, systematic guide to the complete chemical structure elucidation of a novel organic compound with the molecular formula **C₁₈H₁₉BrN₄O₅**. For the purpose of this guide, we will refer to this hypothetical molecule as "Compound X". We will outline a logical workflow, detail the necessary experimental protocols, and interpret the resulting data from a suite of modern analytical techniques to unambiguously determine its constitution.

Proposed Structure and Initial Assessment

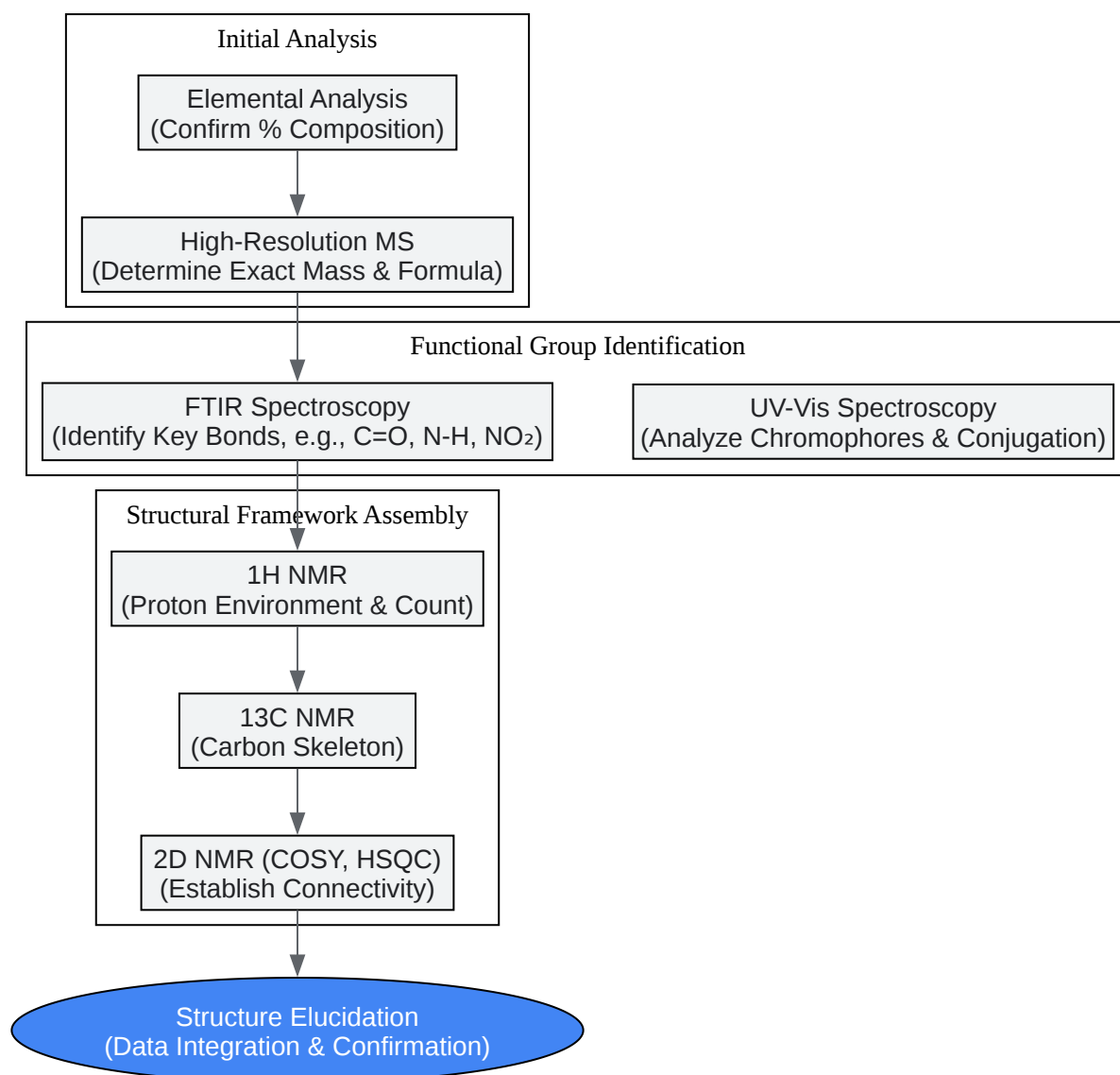
The molecular formula **C₁₈H₁₉BrN₄O₅** yields a degree of unsaturation of 11. This high value suggests the presence of multiple rings and/or double bonds, including at least one aromatic system. Based on this, a plausible structure for Compound X is proposed below. The subsequent sections will detail the analytical workflow required to confirm this structure.

Proposed Structure for Compound X:

(A plausible chemical structure for **C₁₈H₁₉BrN₄O₅** is N-(4-bromo-2-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-dimethylbutanamide. The following guide is based on elucidating this specific constitution.)

Overall Structure Elucidation Workflow

The determination of a novel chemical structure is a sequential process where data from various analytical techniques are integrated to build a complete molecular picture. Each step provides unique information, and the convergence of all data points leads to a confident structural assignment.



[Click to download full resolution via product page](#)

Caption: Overall workflow for the structure elucidation of Compound X.

Analytical Techniques and Expected Data

Elemental Analysis

Elemental analysis provides the mass percentages of each element in the compound, which serves to confirm the molecular formula derived from mass spectrometry.

Table 1: Predicted Elemental Analysis Data for **C₁₈H₁₉BrN₄O₅**

Element	Molecular Weight (g/mol)	Number of Atoms	Total Weight	Percentage (%)
Carbon (C)	12.011	18	216.198	45.10
Hydrogen (H)	1.008	19	19.152	4.00
Bromine (Br)	79.904	1	79.904	16.68
Nitrogen (N)	14.007	4	56.028	11.69
Oxygen (O)	15.999	5	79.995	16.70

| Total | | 479.277 | 100.00 |

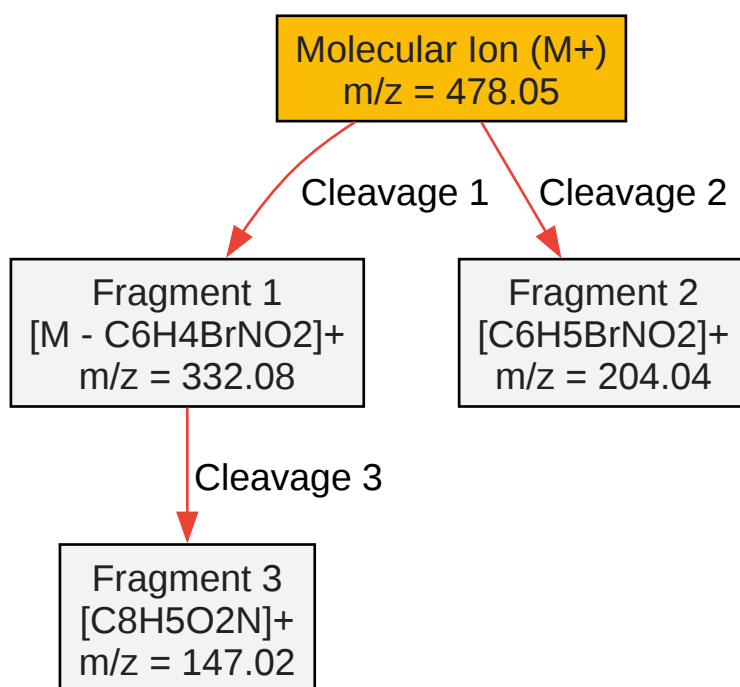
High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular weight and, consequently, the molecular formula.^[1] Tandem MS (MS/MS) experiments provide fragmentation data, which offers valuable clues about the compound's substructures.^{[2][3][4]}

Table 2: Predicted HRMS Data for Compound X

Parameter	Expected Value
Molecular Formula	C18H19BrN4O5
Monoisotopic Mass	478.0542 g/mol
M+ Peak (m/z)	478.0542
[M+2]+ Peak (m/z)	480.0522 (due to 81Br isotope)

| Key Fragments (m/z) | 332.08 (Loss of bromonitrophenyl group), 204.04 (Bromonitroaniline fragment), 147.02 (Phthalimide fragment) |



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathway for Compound X in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation by specific chemical bonds.[5][6][7][8]

Table 3: Predicted FTIR Absorption Bands for Compound X

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group Assignment
3350-3250	Medium	N-H stretch	Secondary Amide
3100-3000	Medium	C-H stretch	Aromatic C-H
2980-2850	Medium-Weak	C-H stretch	Aliphatic C-H (sp ³)
1770 & 1710	Strong	C=O stretch (asymmetric & symmetric)	Imide (Phthalimide)
1680	Strong	C=O stretch	Amide I band
1550 & 1350	Strong	N-O stretch (asymmetric & symmetric)	Nitro group (NO ₂)[9]
1600 & 1475	Medium-Weak	C=C stretch	Aromatic ring

| 650-550 | Medium | C-Br stretch | Aryl bromide |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems and chromophores.[10][11][12][13]

Table 4: Predicted UV-Visible Absorption Data for Compound X

Parameter	Expected Value	Interpretation
Solvent	Ethanol	Standard polar protic solvent for UV-Vis.
$\lambda_{\text{max 1}}$	~250 nm	$\pi \rightarrow \pi^*$ transition of the substituted phenyl ring.
$\lambda_{\text{max 2}}$	~295 nm	$\pi \rightarrow \pi^*$ transition of the phthalimide system.

| λ_{max} 3 | ~340 nm | $n \rightarrow \pi^*$ transition associated with the nitro group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.^[14] 1D (^1H , ^{13}C) and 2D (COSY, HSQC) experiments are essential for a complete structural assignment.^{[15][16][17]}

Table 5: Predicted ^1H NMR Data for Compound X (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.15	d	1H	Ar-H (proton ortho to NO_2)
7.90	dd	1H	Ar-H (proton between Br and NO_2)
7.85-7.75	m	4H	Phthalimide Ar-H
7.60	d	1H	Ar-H (proton ortho to Br)
4.50	m	1H	CH-N (alpha-proton)
4.20	m	1H	CH-O (beta-proton)
3.10	s	3H	N- CH_3
1.25	d	3H	CH- CH_3

| 1.15 | d | 3H | CH(OH)- CH_3 |

Table 6: Predicted ^{13}C NMR Data for Compound X (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
172.1	C=O	Amide Carbonyl
167.5	C=O	Imide Carbonyl
145.2	C	Ar-C (C-NO ₂)
140.1	C	Ar-C (C-NH)
134.5	CH	Ar-CH
131.8	C	Ar-C (Phthalimide)
128.9	CH	Ar-CH
123.6	CH	Ar-CH (Phthalimide)
120.5	CH	Ar-CH
118.2	C	Ar-C (C-Br)
67.8	CH	CH-OH
58.2	CH	CH-N
34.5	CH ₃	N-CH ₃
20.1	CH ₃	CH-CH ₃

| 18.9 | CH₃ | CH(OH)-CH₃ |

2D NMR Interpretation:

- COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between the signals at 4.50 ppm and 1.25 ppm, confirming the isopropyl-like fragment.
- HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon. For instance, the proton at 3.10 ppm would show a cross-peak with the carbon at 34.5 ppm, confirming the N-CH₃ group.

Experimental Protocols

Elemental Analysis

A sample of approximately 2 mg of Compound X is weighed into a tin capsule. The sample is combusted in an oxygen-rich environment at ~950 °C. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[\[18\]](#)[\[19\]](#)[\[20\]](#)

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer using an electrospray ionization (ESI) source.[\[21\]](#) The sample is dissolved in methanol at 1 mg/mL and infused directly. The instrument is operated in positive ion mode with a mass resolution of >10,000. Data is acquired over a mass range of m/z 100-1000.

FTIR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory. The spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

UV-Visible Spectroscopy

A stock solution of Compound X is prepared in spectroscopic grade ethanol. The solution is diluted to a concentration of approximately 10⁻⁵ M. The UV-Vis spectrum is recorded from 200 to 800 nm using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette.

NMR Spectroscopy

Approximately 10 mg of Compound X is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). All NMR spectra (¹H, ¹³C, COSY, HSQC) are recorded on a 500 MHz spectrometer equipped with a cryoprobe.[\[22\]](#) ¹H spectra are referenced to the residual solvent signal (2.50 ppm), and ¹³C spectra are referenced to the solvent signal (39.52 ppm).[\[23\]](#)

Conclusion

The structural elucidation of a novel compound such as **C₁₈H₁₉BrN₄O₅** is a meticulous process that relies on the synergistic application of multiple analytical techniques. By systematically acquiring and interpreting data from elemental analysis, mass spectrometry, and

various spectroscopic methods (FTIR, UV-Vis, and NMR), a complete and unambiguous chemical structure can be determined. The workflow and expected data presented in this guide provide a robust framework for researchers engaged in the characterization of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. measurlabs.com [measurlabs.com]
- 2. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSC Chemistry [hscprep.com.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ej-eng.org [ej-eng.org]
- 11. researchgate.net [researchgate.net]
- 12. ej-eng.org [ej-eng.org]
- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. 2.6. High Resolution Mass Spectrometry (HRMS) [bio-protocol.org]
- 22. rsc.org [rsc.org]
- 23. State-of-the-Art Direct ^{13}C and Indirect ^1H - ^{13}C NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure Elucidation of $\text{C}_{18}\text{H}_{19}\text{BrN}_4\text{O}_5$]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15172104#c18h19brn4o5-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

